2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole
Overview
Description
2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a sulfonylethylsulfanyl group and a tert-butylphenyl group
Preparation Methods
The synthesis of 2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The sulfonylethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an appropriate sulfonyl chloride reacts with a thiol compound. The tert-butylphenyl group is then attached through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Chemical Reactions Analysis
2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfonylethylsulfanyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.
Scientific Research Applications
2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The sulfonylethylsulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through various pathways, including oxidative stress and apoptosis.
Comparison with Similar Compounds
2-[2-(4-Tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole can be compared with similar compounds such as:
2,4-Di-tert-butylphenol: This compound also contains a tert-butylphenyl group but lacks the benzoxazole ring and sulfonylethylsulfanyl group, making it less versatile in terms of chemical reactivity and applications.
4,4’-Di-tert-butylbiphenyl: This compound features two tert-butylphenyl groups connected by a biphenyl linkage, differing significantly in structure and properties from this compound.
Properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfonylethylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-19(2,3)14-8-10-15(11-9-14)25(21,22)13-12-24-18-20-16-6-4-5-7-17(16)23-18/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOQPUPVQBFYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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